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3-nitro-4-(propan-2-yl)-1H-pyrrole

Cat. No.: B2854837
CAS No.: 1195619-32-9
M. Wt: 154.169
InChI Key: UUZXWBHCTVLAON-UHFFFAOYSA-N
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Description

Overview of the Pyrrole (B145914) Heterocycle as a Core Scaffold in Chemical Research

The pyrrole ring is a cornerstone of heterocyclic chemistry, appearing in a vast number of natural products and synthetic compounds with diverse applications. numberanalytics.com

Pyrrole is a five-membered aromatic heterocycle with the chemical formula C₄H₄NH. wikipedia.org Its structure is a planar ring composed of four carbon atoms and one nitrogen atom. numberanalytics.com The aromaticity of pyrrole is a key feature, arising from the delocalization of six π-electrons over the five-membered ring, which satisfies Hückel's rule (4n+2 π-electrons, where n=1). numberanalytics.com Each carbon atom contributes one π-electron, and the nitrogen atom's lone pair participates in the π-system. libretexts.org This electron delocalization imparts significant stability to the ring. numberanalytics.com Unlike pyridine, where the nitrogen lone pair is not part of the aromatic system, the involvement of the nitrogen lone pair in pyrrole's aromaticity makes it a very weak base. libretexts.org

The history of pyrrole chemistry dates back to 1834, when it was first detected by F. F. Runge as a component of coal tar. researchgate.net In 1857, it was isolated from the pyrolysate of bone. The name "pyrrole" is derived from the Greek word "pyrrhos," meaning "fiery," which alludes to the red color it produces when a pine splinter moistened with hydrochloric acid is exposed to it. The elucidation of its structure and reactivity paved the way for the synthesis of a multitude of derivatives. Classic synthetic methods like the Knorr, Paal-Knorr, and Hantzsch syntheses have been instrumental in accessing a wide variety of substituted pyrroles. The discovery that four pyrrole rings are linked to form the porphyrin ring system in vital biomolecules like heme and chlorophyll (B73375) further solidified the importance of pyrrole chemistry.

Importance of Nitro-Substituted Heterocycles in Medicinal and Materials Science

The introduction of a nitro group (–NO₂) onto a heterocyclic ring can dramatically alter its properties and biological activity.

The nitro group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. taylorandfrancis.com This property significantly influences the electronic distribution within the heterocyclic ring to which it is attached. By withdrawing electron density, the nitro group deactivates the ring towards electrophilic substitution and activates it towards nucleophilic attack. numberanalytics.com This modulation of reactivity is a powerful tool in organic synthesis, allowing for selective functionalization of the heterocyclic core. The strong electron-attracting nature of the nitro group can create electron-deficient regions in a molecule, enabling it to bind to nucleophilic sites in proteins and enzymes. taylorandfrancis.com

Nitro-containing heterocycles have a well-established history in medicinal chemistry, with many exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govnih.gov For instance, the 5-nitroimidazole moiety is a key feature in drugs like metronidazole. nih.gov In the context of pyrroles, several naturally occurring and synthetic nitro-pyrroles have demonstrated significant bioactivity. The pyrrolomycins are a class of polyhalogenated antibiotics that feature a stable nitropyrrole nucleus and exhibit potent activity against Gram-positive bacteria. mdpi.com Furthermore, the functionalization of pyrroles with a 2-nitroalkyl group provides crucial intermediates for the synthesis of various bioactive compounds. rsc.orgrsc.org

Consequence of Alkyl Substituents on Pyrrole Systems

Alkyl groups, such as the isopropyl group in 3-nitro-4-(propan-2-yl)-1H-pyrrole, also play a role in modifying the properties of the pyrrole ring, albeit in a different manner than the nitro group. Alkyl groups are generally considered to be electron-donating through an inductive effect. This can slightly increase the electron density of the pyrrole ring, which can influence its reactivity in certain reactions. The introduction of alkyl substituents can also increase the basicity of the pyrrole molecule. wikipedia.org

The steric bulk of alkyl groups is another important factor. The size and shape of the substituent can influence the preferred conformation of the molecule and can hinder or facilitate certain reactions by controlling access to reactive sites. In the context of materials science, the nature of alkyl substituents on pyrrole-based polymers can affect their solid-state packing and, consequently, their electronic properties. mpg.de For example, in diketopyrrolopyrrole (DPP) dyes, the type of alkyl substituent has been shown to impact the charge carrier mobility in thin-film transistors. mpg.de

Interactive Data Table: Properties of 1H-Pyrrole

PropertyValueReference
Molecular FormulaC₄H₅N wikipedia.org
Molar Mass67.091 g·mol⁻¹ wikipedia.org
AppearanceColorless volatile liquid wikipedia.org
Density0.967 g/cm³ wikipedia.org
Melting Point-23 °C wikipedia.org
Boiling Point129 to 131 °C wikipedia.org
Acidity (pKa of N-H)17.5 wikipedia.org
Basicity (pKa of conjugate acid)-3.8 wikipedia.org

Influence of the Propan-2-yl Group on Steric and Electronic Properties

Electronic Effects: The propan-2-yl group is a moderate electron-donating group through an inductive effect. ontosight.ai This donation of electron density can influence the reactivity of the pyrrole ring, potentially making it more susceptible to certain reactions compared to an unsubstituted pyrrole. ontosight.ai This electron-donating nature stands in direct opposition to the powerful electron-withdrawing effect of the nitro group at the adjacent 3-position.

Steric Effects: The isopropyl group is significantly bulkier than a methyl or ethyl group. ontosight.ai This steric hindrance can influence the conformation of the molecule and affect the accessibility of nearby functional groups for chemical reactions. ontosight.aiontosight.ai It can shield the adjacent positions on the ring, directing incoming reagents to less hindered sites and potentially influencing the regioselectivity of further substitution reactions. A recent study highlighted that the strategic placement of isopropyl groups can weaken Li⁺-solvent interactions and enhance oxidative stability in electrolytes through tailored steric hindrance. researchgate.net

The interplay of these electronic and steric factors is crucial in determining the chemical behavior of this compound.

PropertySubstituent (H)Substituent (NO₂)Substituent (Propan-2-yl)
Electronic Effect NeutralStrongly Electron-WithdrawingModerately Electron-Donating ontosight.ai
Steric Effect MinimalModerateBulky / High ontosight.ai

Analogous Alkyl-Substituted Pyrrole Derivatives in Literature

The synthesis and study of alkyl-substituted pyrroles are well-documented, often as part of the development of new synthetic methodologies or in the search for novel bioactive compounds. oriprobe.comacs.org Classical methods like the Paal-Knorr, Knorr, and Hantzsch syntheses are frequently employed to create substituted pyrroles. wikipedia.orgwikipedia.orgrsc.org

Modern synthetic approaches have expanded the toolbox for creating these structures. For instance, nickel-catalyzed protocols have been developed for the synthesis of N-substituted pyrroles from diols and various amines, including those with alkyl groups. acs.org Research has also demonstrated the synthesis of 3-alkyl substituted pyrrole monomers for applications such as promoting adhesion of polypyrrole layers to metal surfaces. oriprobe.com The literature contains numerous examples of pyrroles bearing diverse alkyl and functional groups, highlighting the modularity of pyrrole chemistry.

Compound NameSynthetic Method/ApplicationReference
N-Alkyl-Pyrrolecarboxylic Acid DerivativesReaction of primary amines and 3-hydroxy-2-pyrones acs.org
Ethyl 4-nitro-1-(4-pentynyl)-1H-pyrrole-2-carboxylateIntermediate for DNA minor-groove binders nih.gov
2,5-dimethyl-substituted pyrrolesUltrasound-mediated, solvent-free synthesis semanticscholar.org
N-Aryl and N-Alkyl PyrrolesNickel-catalyzed coupling of diols and amines acs.org
ω-(pyrrol-3-yl)alkylphosphonic acidsSynthesis from 1-phenylsulfonyl pyrrole precursor oriprobe.com

Rationale for Investigating this compound

The scientific motivation for investigating this compound stems from several key areas. The pyrrole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. scispace.com The specific substitution pattern of this compound makes it a particularly interesting target.

Unique Electronic Profile: The juxtaposition of a potent electron-withdrawing group (NO₂) and an electron-donating group (propan-2-yl) on the pyrrole ring creates a "push-pull" system. This electronic arrangement can lead to novel chemical reactivity and unique photophysical properties, making it a candidate for materials science applications such as nonlinear optics or as a synthetic intermediate. nih.gov

Synthetic Handle for Further Diversification: The nitro group is exceptionally versatile for chemical modification. tudublin.ie It can be readily reduced to an amine, which can then be acylated, alkylated, or used in the construction of fused heterocyclic systems. This provides a strategic entry point to a library of novel compounds for biological screening. clockss.org For example, the synthesis of nitropyrrolidines and their subsequent oxidation to nitropyrroles has been explored as a route to highly functionalized building blocks. clockss.org

Exploring Structure-Activity Relationships (SAR): In drug discovery, understanding how different substituents affect biological activity is paramount. nih.gov The synthesis and biological evaluation of this compound would provide valuable data points. The steric bulk of the isopropyl group combined with the electronic nature of the nitro group could lead to specific interactions with biological targets, potentially yielding compounds with high potency and selectivity. nih.gov The investigation of such compounds is crucial for developing new therapeutic agents. scispace.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2 B2854837 3-nitro-4-(propan-2-yl)-1H-pyrrole CAS No. 1195619-32-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-4-propan-2-yl-1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5(2)6-3-8-4-7(6)9(10)11/h3-5,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZXWBHCTVLAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CNC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies of 3 Nitro 4 Propan 2 Yl 1h Pyrrole

Reactivity Profile of the Pyrrole (B145914) Ring System

The pyrrole ring is an electron-rich aromatic system, making it highly reactive towards electrophiles, generally more so than benzene. onlineorganicchemistrytutor.com However, the substituents on the 3-nitro-4-(propan-2-yl)-1H-pyrrole core create a unique reactivity profile.

Electrophilic Aromatic Substitution Reactions (EAS)

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for pyrrole and its derivatives. mdpi.commasterorganicchemistry.com The reaction proceeds through an attack of the electron-rich pyrrole ring on an electrophile, forming a resonance-stabilized cationic intermediate known as a σ-complex or arenium ion. libretexts.orgmasterorganicchemistry.com The rate and orientation of the substitution are heavily dependent on the electronic properties of the substituents already present on the ring. masterorganicchemistry.comyoutube.com

The regioselectivity of EAS reactions on this compound is a result of the combined directing effects of the nitro and isopropyl groups.

Pyrrole Ring Influence : Unsubstituted pyrrole preferentially undergoes electrophilic attack at the α-positions (C2 and C5) because the positive charge in the resulting cationic intermediate can be delocalized over more atoms, including the nitrogen, leading to greater stability compared to attack at the β-positions (C3 and C4). onlineorganicchemistrytutor.comstackexchange.com

Nitro Group (–NO2) Influence : The nitro group at the C3 position is a powerful electron-withdrawing group and, therefore, a strong deactivator for EAS. youtube.commasterorganicchemistry.com It deactivates the entire ring but particularly the positions ortho and para to it (C2 and C4). As a meta-director, it would guide incoming electrophiles to the C5 position. youtube.com

Propan-2-yl (Isopropyl) Group Influence : The isopropyl group at the C4 position is an alkyl group, which acts as a weak electron-donating group through induction and hyperconjugation. youtube.com It is an activating group and an ortho, para-director. It directs incoming electrophiles to the positions ortho (C3 and C5) and para (not applicable in a 5-membered ring) to itself.

Considering these competing effects, the C5 position is the most probable site for electrophilic attack. The directing effect of the activating isopropyl group (ortho-directing to C5) and the deactivating nitro group (meta-directing to C5) are in agreement. The C2 position, while normally a favored site for pyrrole substitution, is adjacent to the strongly deactivating nitro group, which likely disfavors attack at this position. Therefore, electrophilic substitution on this compound is predicted to yield predominantly 5-substituted products.

Acylation and formylation are key synthetic transformations for pyrrole systems, typically proceeding via an electrophilic aromatic substitution mechanism. cdnsciencepub.comresearchgate.net

Friedel-Crafts Acylation : This reaction introduces an acyl group (R-C=O) onto the pyrrole ring, usually with an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. cdnsciencepub.com For this compound, acylation is expected to occur at the C5 position, following the regiochemical principles outlined above. The reaction would yield a 5-acyl-3-nitro-4-(propan-2-yl)-1H-pyrrole.

Vilsmeier-Haack Reaction : This reaction is a mild method used to formylate electron-rich aromatic and heteroaromatic rings using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.comorganic-chemistry.orgresearchgate.net The active electrophile is a chloroiminium ion. For this compound, the Vilsmeier-Haack reaction would introduce a formyl group (–CHO) at the C5 position, producing 5-formyl-3-nitro-4-(propan-2-yl)-1H-pyrrole.

ReactionReagentsPredicted Major Product
Friedel-Crafts AcylationRCOCl, Lewis Acid5-Acyl-3-nitro-4-(propan-2-yl)-1H-pyrrole
Vilsmeier-Haack ReactionPOCl₃, DMF, then H₂O5-Formyl-3-nitro-4-(propan-2-yl)-1H-pyrrole

Nucleophilic Reactions and Deprotonation at N1

The pyrrole N-H proton is weakly acidic, and the nitrogen can be deprotonated by strong bases such as sodium hydride (NaH) or Grignard reagents to form a pyrrolide anion. scispace.com The presence of the strongly electron-withdrawing nitro group at C3 is expected to significantly increase the acidity of the N1 proton of this compound compared to unsubstituted pyrrole. This enhanced acidity facilitates deprotonation at the nitrogen atom. The resulting N-anion can then act as a nucleophile in subsequent reactions, such as alkylation or acylation at the nitrogen position.

Nucleophilic aromatic substitution (SNAAr) directly on the carbon atoms of the pyrrole ring is generally unfavorable. However, the presence of a strong electron-withdrawing group like the nitro group can activate the ring towards nucleophilic attack, potentially enabling the displacement of a suitable leaving group at a position ortho or para to the nitro group.

Transformations of the Nitro Group (–NO₂)

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of the parent molecule. mdpi-res.com

Reduction Reactions to Amine or Other Nitrogen-Containing Functionalities

The most common transformation of an aromatic nitro group is its reduction to a primary amine (–NH₂). researchgate.net This conversion is a key step in the synthesis of many complex molecules and can be achieved using a wide array of reducing agents. scispace.comorganic-chemistry.org The reduction of this compound would yield 4-(propan-2-yl)-1H-pyrrol-3-amine.

Common methods for the reduction of aromatic nitro compounds that would be applicable include:

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. It is often performed under mild conditions and produces high yields.

Metal-Acid Systems : Classic reduction methods include the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). scispace.com

Transfer Hydrogenation : This technique uses a source of hydrogen other than H₂ gas. Common hydrogen donors include hydrazine, ammonium (B1175870) formate, or cyclohexene, typically in the presence of a catalyst like Pd/C.

The choice of reducing agent can be critical, especially if other reducible functional groups are present in the molecule, to ensure chemoselectivity. scispace.com The reduction of the nitro group can also be controlled to yield intermediate oxidation states, such as nitroso or hydroxylamine (B1172632) compounds, under specific reaction conditions. unimi.it

Reduction MethodTypical ReagentsProduct
Catalytic HydrogenationH₂, Pd/C4-(propan-2-yl)-1H-pyrrol-3-amine
Metal in AcidFe, HCl4-(propan-2-yl)-1H-pyrrol-3-amine
Transfer HydrogenationHydrazine, Pd/C4-(propan-2-yl)-1H-pyrrol-3-amine

Potential for Nucleophilic Aromatic Substitution (SNA r) at C3 (if applicable)

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, typically requiring the presence of a good leaving group and strong electron-withdrawing groups positioned ortho or para to it. masterorganicchemistry.comlibretexts.org In the case of this compound, the nitro group at the C3 position could potentially serve as a leaving group. The reaction is heavily dependent on the electronic nature of the pyrrole ring.

The viability of an SNAr reaction at the C3 position is generally low for N-unsubstituted nitropyrroles. The presence of the acidic N-H proton significantly impedes the reaction. In the presence of a strong nucleophile, which is also typically a strong base, the pyrrolic proton is readily abstracted. This deprotonation forms the corresponding pyrrolide anion, which introduces a high degree of negative charge into the ring system. This increased electron density deactivates the ring towards attack by a nucleophile, effectively shutting down the SNAr pathway. organic-chemistry.org For SNAr to proceed on nitropyrroles, N-protection with groups like alkyl or sulfonyl is often a necessary prerequisite to prevent this deactivating deprotonation. organic-chemistry.org

Furthermore, the electronic contribution of the C4-substituent plays a critical role. The isopropyl group at the C4 position is an electron-donating group, which further destabilizes the negatively charged intermediate (a Meisenheimer-like complex) that would be formed during the nucleophilic attack. libretexts.org SNAr reactions are most efficient when the aromatic ring is highly electron-deficient. Therefore, the presence of the electron-donating isopropyl group, combined with the issue of N-H acidity, makes direct SNAr at the C3 position of this compound an unfavorable process.

ReactantConditionsPredicted Product(s)Plausibility
This compound + Nu⁻ (e.g., RO⁻, R₂N⁻)Standard SNAr conditionsNo reaction (deprotonation at N-H)High
N-Protected-3-nitro-4-(propan-2-yl)-1H-pyrrole + Nu⁻Standard SNAr conditionsN-Protected-3-Nu-4-(propan-2-yl)-1H-pyrroleLow to Moderate (disfavored by C4-isopropyl group)

Reactions Involving the Propan-2-yl Group

The isopropyl substituent offers additional sites for functionalization, distinct from the pyrrole ring itself. These reactions can be broadly categorized into those involving the terminal methyl groups and those occurring at the central methine carbon.

The methyl groups of the isopropyl substituent can be targeted for oxidation. While aliphatic C-H bonds are generally unreactive, methods exist for their selective functionalization. For instance, radical-based borylation reactions have been shown to selectively functionalize the methyl C-H bond of an isopropyl group on an aromatic system over other C-H bonds, including the more hindered methine C-H bond. nih.gov This would install a versatile boronic ester group, which could then participate in a wide array of subsequent transformations, such as cross-coupling reactions.

Direct oxidation is also a possibility. While powerful oxidizing agents would likely degrade the electron-rich pyrrole ring, more selective reagents could potentially achieve functionalization. The benzylic-like nature of the isopropyl group makes it susceptible to oxidation under certain conditions. msu.edu

Reaction TypeReagentPredicted ProductNotes
C-H BorylationIridium catalyst, B₂pin₂3-Nitro-4-(2-(Bpin)-propan-2-yl)-1H-pyrroleSelective functionalization of the methyl group is possible.
Radical HalogenationN-Bromosuccinimide (NBS), Initiator3-Nitro-4-(1-bromo-1-methylethyl)-1H-pyrroleMay compete with ring bromination.

The methine C-H bond of the isopropyl group is analogous to a benzylic position, rendering it more reactive than a typical tertiary C-H bond. This position is activated towards oxidation and other functionalization reactions. msu.edu

Oxidation of this position using reagents like CrO₃ or KMnO₄ would likely be too harsh, leading to the degradation of the pyrrole ring. However, milder, more selective oxidation systems might convert the methine carbon to a hydroxyl group, yielding a tertiary alcohol. Subsequent elimination of water from this alcohol would generate the corresponding 4-isopropenyl-3-nitro-1H-pyrrole.

Palladium-catalyzed C(sp³)–H activation is a powerful tool for functionalizing such positions. jst.go.jp While direct examples on this specific substrate are scarce, intramolecular C-H amination or carbamoylation reactions have been demonstrated on similar systems, suggesting that the methine C-H bond is a viable handle for introducing new C-N or C-C bonds. Radical-based methods have also been used to introduce isopropyl groups onto electron-deficient heterocycles, and the reverse reaction—functionalizing the existing group—could be envisioned under specific conditions. researchgate.net

Reaction TypeReagent/CatalystPredicted ProductNotes
Benzylic-like OxidationMild oxidizing agent (e.g., SeO₂)2-(4-(3-Nitro-1H-pyrrol-4-yl)propan-2-ol)Selective oxidation to the tertiary alcohol. ucr.edu
DehydrogenationCatalyst (e.g., Pd/C), high temp.4-Isopropenyl-3-nitro-1H-pyrroleElimination from the tertiary alcohol or direct dehydrogenation.
C-H ActivationPd(II) catalyst, oxidantVarious functionalized productsPotential for C-C, C-N, or C-O bond formation. jst.go.jpacs.org

Cycloaddition Reactions of the Pyrrole Ring

The pyrrole ring, despite its aromaticity, can participate in cycloaddition reactions, acting as either a 4π (diene) or 2π (dienophile/dipolarophile) component. The presence of the nitro group significantly influences this reactivity, making the pyrrole ring more electron-deficient and enhancing its ability to react as a 2π component in inverse-electron-demand cycloadditions.

[4+2] Cycloadditions: 3-Nitropyrroles can function as electron-poor heterodienes in inverse-electron-demand Diels-Alder reactions. acs.orgnih.gov This reactivity is typically enhanced by N-acylation or N-sulfonylation, which further withdraws electron density from the ring. In a reaction with an electron-rich alkene, such as an enol ether, the 3-nitro-4-isopropylpyrrole would act as the 4π component. The cycloaddition would likely occur across the C2 and C5 positions, leading to a bicyclic intermediate that could subsequently eliminate nitrous acid to form a substituted indole. The regioselectivity would be directed by the substituents on both the pyrrole and the dienophile.

[3+2] Cycloadditions: The C4=C5 double bond of this compound, activated by the adjacent nitro group, can act as a dipolarophile in 1,3-dipolar cycloadditions. uchicago.edunih.govwikipedia.orgnih.gov It can react with 1,3-dipoles such as nitrile oxides, nitrones, or azomethine ylides. These reactions provide a direct route to complex, fused heterocyclic systems. For instance, reaction with a nitrile oxide would yield a fused isoxazoline (B3343090) ring system.

[2+1] Cycloadditions: These reactions typically involve the addition of a carbene or a nitrene to a double bond to form a three-membered ring. The most notable [2+1] cycloaddition involving pyrroles is their reaction with carbenes, which is the initial step of the Ciamician-Dennstedt rearrangement (see section 3.4.2).

Cycloaddition TypeReactant PartnerPredicted Intermediate/ProductNotes
[4+2] (Inverse-demand)Electron-rich alkene (e.g., ethyl vinyl ether)Bicyclic adduct, leading to a substituted indoleRequires N-protection/activation for good reactivity. acs.orgconicet.gov.ar
[3+2]Nitrile Oxide (Ar-CNO)Fused isoxazoline-pyrrole systemThe C4=C5 double bond acts as the dipolarophile. nih.gov
[2+1]Dichlorocarbene (B158193) (:CCl₂)Dichlorocyclopropane adductIntermediate in the Ciamician-Dennstedt rearrangement.

The Ciamician–Dennstedt rearrangement is the classic reaction of pyrroles with a dihalocarbene, most commonly dichlorocarbene (:CCl₂), generated from chloroform (B151607) and a strong base. The reaction proceeds via a [2+1] cycloaddition to form a dihalocyclopropane intermediate, which then undergoes an electrocyclic ring-opening and elimination of HCl to expand the five-membered pyrrole ring into a six-membered 3-halopyridine. nih.gov

For this compound, the dichlorocarbene can add to either the C2=C3 or the C4=C5 double bond.

Path A (Addition to C2=C3): This would lead to a cyclopropane (B1198618) fused to the 2,3-position. Subsequent rearrangement would generate a 3-chloro-5-nitro-4-isopropylpyridine. This pathway is likely disfavored due to the electron-withdrawing nitro group deactivating the C2=C3 double bond towards attack by the electrophilic carbene.

Path B (Addition to C4=C5): Addition to the more electron-rich C4=C5 double bond, activated by the alkyl group, is more probable. The resulting cyclopropane at the 4,5-position would rearrange to form 3-chloro-5-isopropyl-4-nitropyridine .

Recent advancements have introduced methods for similar ring expansions using α-chlorodiazirines, which can generate functionalized carbenes, allowing for the direct synthesis of 3-aryl or 3-alkyl pyridines and overcoming limitations of the traditional method. organic-chemistry.orgnih.govuchicago.edu

Carbene SourcePredicted Major ProductMechanism
CHCl₃, KOH3-Chloro-5-isopropyl-4-nitropyridine[2+1] cycloaddition to C4=C5 bond followed by electrocyclic ring opening and elimination.
Ar-CHN₂ (via α-chlorodiazirine)3-Aryl-5-isopropyl-4-nitropyridineModified Ciamician-Dennstedt with functionalized carbene. nih.govuchicago.eduresearchgate.net

Formation of Fused Heterocyclic Systems Containing the Pyrrole Core

The strategic functionalization of the this compound core provides a versatile platform for the construction of various fused heterocyclic systems. The presence of the nitro group, a potent electron-withdrawing group, and the adjacent isopropyl group, influences the reactivity of the pyrrole ring, enabling a range of derivatization strategies aimed at the synthesis of bicyclic and polycyclic structures with potential applications in medicinal chemistry and materials science. The transformation of this substituted pyrrole into fused systems like pyrrolo-pyrimidines and thieno-pyrrolones involves multi-step synthetic sequences, often initiated by the chemical modification of the nitro group.

Pyrrolo-Pyrimidine Derivatives

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives is of significant interest due to their structural analogy to purines, which allows them to function as bioactive agents. A common and effective strategy to construct the pyrimidine (B1678525) ring fused to a pyrrole core involves the initial reduction of a nitro-pyrrole to the corresponding amino-pyrrole. In the case of this compound, this would yield the key intermediate, 3-amino-4-(propan-2-yl)-1H-pyrrole.

This amino-pyrrole can then undergo condensation and cyclization reactions to form the fused pyrimidine ring. A highly efficient approach is the one-pot, three-component reaction. scielo.org.mx For instance, the reaction of an amino-pyrrole with arylglyoxals and barbituric acid derivatives, catalyzed by tetra-n-butylammonium bromide (TBAB) in ethanol (B145695), can produce polyfunctionalized pyrrolo[2,3-d]pyrimidines in good yields. scielo.org.mx This methodology offers a green approach due to the use of a phase-transfer catalyst and ethanol as a solvent.

A plausible reaction scheme starting from a derivative of 3-amino-4-(propan-2-yl)-1H-pyrrole is depicted below:

Reaction Scheme for the Synthesis of a Pyrrolo[2,3-d]pyrimidine Derivative

Generated code

In this hypothetical pathway, the 3-amino-4-(propan-2-yl)-1H-pyrrole would first be N-functionalized, for example, to introduce a group like 6-amino-1,3-dimethyluracil, which is a common reactant in such syntheses. The subsequent condensation with an arylglyoxal and cyclization would lead to the desired fused heterocyclic system.

The reaction conditions are typically mild, and the yields for analogous syntheses are reported to be in the range of 73-95%. scielo.org.mx The resulting pyrrolo[2,3-d]pyrimidine derivatives are often characterized by their high melting points and can be analyzed using techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy. scielo.org.mx

Other Fused Ring Systems (e.g., Thieno[2,3-b]pyrrol-5-one)

The synthesis of thieno[2,3-b]pyrrol-5-one derivatives represents another important transformation of the pyrrole core, leading to compounds with potential antioxidant and anticancer activities. tandfonline.com The construction of the thiophene (B33073) ring fused to the pyrrole moiety is a more complex endeavor that often involves starting with a pre-functionalized thiophene. However, a synthetic route commencing from this compound can be conceptualized.

A viable strategy would necessitate the introduction of a sulfur-containing functional group onto the pyrrole ring, typically at a position adjacent to a reactive site that can participate in cyclization. One general method for synthesizing thieno[2,3-b]pyrrol-5-ones involves the intramolecular cyclization of a thiophene derivative bearing an amino and an ester group. tandfonline.com

To apply this to the starting compound, a multi-step process would be required:

Reduction of the nitro group: Similar to the synthesis of pyrrolo-pyrimidines, the initial step would be the reduction of the nitro group to an amine, yielding 3-amino-4-(propan-2-yl)-1H-pyrrole.

Functionalization of the C-2 position: The next critical step would be the introduction of a suitable functional group at the C-2 position of the pyrrole ring. This could potentially be achieved through a Friedel-Crafts-type acylation or a similar electrophilic substitution reaction, although the reactivity of this specific pyrrole derivative would need to be considered.

Introduction of the sulfur moiety and cyclization: A plausible approach involves the introduction of a mercaptoacetic acid moiety or a related synthon, which can then undergo intramolecular cyclization to form the fused thieno[2,3-b]pyrrol-5-one ring system.

Research on the synthesis of similar structures, such as 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-ones, has shown that cyclization can be achieved using reagents like aluminum chloride (AlCl₃). tandfonline.com The resulting fused systems can be further modified, for example, through aldol (B89426) condensation with various aldehydes to generate a library of derivatives. tandfonline.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 3-nitro-4-(propan-2-yl)-1H-pyrrole, one would expect to observe distinct signals for the N-H proton, the two protons on the pyrrole (B145914) ring, the septet for the CH group of the isopropyl substituent, and the doublet for the two methyl groups of the isopropyl substituent. However, specific chemical shift values (δ) and coupling constants (J) are not available in the reviewed literature.

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms present (e.g., C=C, C-N, C-H). masterorganicchemistry.com The spectrum for this compound would show signals corresponding to the carbons of the pyrrole ring and the isopropyl group. The presence of the electron-withdrawing nitro group would significantly influence the chemical shifts of the adjacent ring carbons. uobasrah.edu.iq Specific peak assignments are contingent on experimental data, which is currently unavailable.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating the complete molecular structure. clockss.org

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, for instance, between the isopropyl CH and its methyl protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, helping to define the spatial arrangement of the substituents.

Without experimental spectra, a detailed analysis using these techniques cannot be performed.

Vibrational Spectroscopy

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, providing information on the functional groups present.

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for specific functional groups. Key expected vibrations include:

N-H stretching: Typically observed in the region of 3200-3400 cm⁻¹ for the pyrrole N-H group. researchgate.net

C-H stretching: For both the aromatic C-H on the pyrrole ring and the aliphatic C-H bonds of the isopropyl group.

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands, typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

C=C stretching: For the pyrrole ring.

Precise frequencies and intensities from an experimental spectrum are required for a definitive analysis.

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing symmetric vibrations and non-polar bonds. The symmetric stretching vibration of the nitro group and the breathing modes of the pyrrole ring would likely produce strong signals. However, no specific Raman spectral data for this compound has been found in the literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

There is currently no available mass spectrometry data for this compound in the public domain. To determine its molecular weight and analyze its fragmentation pattern, a direct experimental analysis would be required. Such an analysis would provide the mass-to-charge ratio (m/z) of the molecular ion and its various fragments, offering insights into the compound's structure and stability under electron ionization or other ionization techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Similarly, the UV-Vis absorption spectrum for this compound has not been documented in available scientific literature. A UV-Vis spectroscopic analysis would be necessary to identify the wavelengths of maximum absorption (λmax), which correspond to the electronic transitions within the molecule. This data is crucial for understanding the electronic structure and the effects of the nitro and isopropyl substituents on the pyrrole ring's chromophore.

Computational and Theoretical Investigations of 3 Nitro 4 Propan 2 Yl 1h Pyrrole

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Spectroscopic Property Prediction (NMR chemical shifts, vibrational frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, offering insights that complement and guide experimental work. For 3-nitro-4-(propan-2-yl)-1H-pyrrole, methods like Density Functional Theory (DFT) are instrumental in predicting its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.

NMR Chemical Shift Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is crucial for structural elucidation. Theoretical calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method, can provide highly accurate predictions. These calculations are typically performed on a geometry-optimized structure of the molecule. Advanced computational models can achieve a mean absolute error (MAE) of less than 0.21 ppm for ¹H NMR and 1.2 ppm for ¹³C NMR chemical shifts, especially when considering conformational isomers and using appropriate levels of theory, such as B3LYP with a 6-311++G(d,p) basis set. For this compound, predicted chemical shifts would be referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on typical computational predictions for similar structures.)

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
N1-H~11.5 - 12.5-
C2-H~7.0 - 7.5~120 - 125
C3-~135 - 140
C4-~128 - 133
C5-H~6.8 - 7.2~115 - 120
CH (isopropyl)~3.0 - 3.5~25 - 30
CH₃ (isopropyl)~1.2 - 1.5~20 - 25

Vibrational Frequencies Prediction: Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. Calculations using DFT methods, such as B3LYP with large basis sets like 6-311++G(d,p) or aug-cc-pVDZ, can yield vibrational frequencies that are in good agreement with experimental data. The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes of the molecule, such as N-H stretching, NO₂ symmetric and asymmetric stretching, and C-H bending.

Table 2: Predicted Key Vibrational Frequencies for this compound (Note: These are hypothetical values based on typical computational predictions for similar structures.)

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H Stretch3400 - 3500
Aromatic C-H Stretch3100 - 3200
Aliphatic C-H Stretch2850 - 3000
NO₂ Asymmetric Stretch1520 - 1560
NO₂ Symmetric Stretch1340 - 1380
C=C Ring Stretch1450 - 1600

Reaction Mechanism Studies

Understanding the pathways of chemical reactions is fundamental to controlling chemical synthesis and predicting product formation. Computational methods allow for the detailed exploration of reaction mechanisms at a molecular level.

The Potential Energy Surface (PES) is a conceptual and mathematical framework that maps the energy of a molecule or a system of molecules as a function of its geometry. By exploring the PES, chemists can identify stable molecules (reactants, products, intermediates) which correspond to energy minima, and transition states, which are first-order saddle points connecting these minima.

For key reactions involving this compound, such as electrophilic substitution or cycloaddition, PES analysis would be performed to:

Locate the structures of all reactants, intermediates, transition states, and products.

Calculate the activation energies (the energy difference between reactants and transition states) to determine the kinetic feasibility of a reaction pathway.

Determine the reaction energies (the energy difference between reactants and products) to assess the thermodynamic favorability.

Reveal whether a reaction proceeds through a concerted (one-step) or a stepwise mechanism.

For instance, in a hypothetical nitration reaction, PES analysis could compare the energy barriers for substitution at different positions on the pyrrole (B145914) ring, thereby predicting the regioselectivity of the reaction.

Bonding Evolution Theory (BET) provides a powerful framework for understanding the detailed electronic rearrangements that occur during a chemical reaction. It combines the topological analysis of the Electron Localization Function (ELF) with catastrophe theory to provide a rigorous, quantitative description of bond formation and breaking processes.

A BET study of a reaction involving this compound would involve:

Calculating the reaction pathway, typically using the Intrinsic Reaction Coordinate (IRC) method.

Analyzing the topology of the ELF for a series of points along this pathway.

Identifying the sequence of structural stability domains (SSDs), which are regions on the reaction path where the topology of the ELF is constant. The points separating these domains correspond to catastrophic electronic events, such as the formation or rupture of a chemical bond.

This analysis reveals the precise sequence of electronic events. For example, in a cycloaddition reaction, BET can show whether the new single bonds are formed synchronously or asynchronously. It can distinguish between pericyclic mechanisms and those that proceed through pseudoradical or zwitterionic intermediates, providing a deep mechanistic understanding that goes beyond simple structural analysis.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the structural or physicochemical properties of molecules with a specific property of interest. These models are valuable for predicting the properties of new or untested compounds without the need for experimental synthesis and testing.

A QSPR model for

Mechanistic Investigations of Biological Activity of Pyrrole Derivatives with Relevant Substituents

In Vitro Antimicrobial Activity Mechanisms

Nitro-substituted pyrrole (B145914) derivatives have demonstrated significant potential as antimicrobial agents. Their mechanisms of action are multifaceted, often involving the inhibition of essential bacterial and fungal enzymes.

The antibacterial activity of pyrrole derivatives is often linked to their ability to inhibit crucial enzymes involved in bacterial DNA synthesis. Pyrrolamides, a class of synthetic pyrrole-containing compounds, are known to target DNA gyrase and topoisomerase IV, essential enzymes for bacterial survival. nih.govrsc.org The inhibition of these enzymes disrupts DNA replication, leading to bacterial cell death. nih.govresearchgate.net

The ATP-binding site on the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV are the primary targets for these inhibitors. rsc.org By binding to this site, the compounds competitively block ATP hydrolysis, a critical step for the enzyme's function. nih.gov The development of N-phenylpyrrolamides has led to inhibitors with potent, low nanomolar IC50 values against Escherichia coli DNA gyrase. rsc.org Importantly, these compounds often show selectivity for bacterial enzymes over their human counterparts, which is a crucial attribute for a potential therapeutic agent. rsc.org

Research on synthetic nitro-pyrrolomycins has shown that the introduction of a nitro group can enhance antibacterial potency. For instance, certain nitro-pyrrolomycins exhibit improved minimal bactericidal concentrations (MBC) against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) pathogens when compared to their natural, non-nitrated counterparts. mdpi.comnih.govresearchgate.net One particular derivative, featuring nitro and bromine substituents, was found to be 90 times more active against S. aureus than the parent compound. mdpi.com The mechanism is believed to involve not only a protonophoric effect but also enhanced lipophilicity, which facilitates better interaction with cellular membranes. encyclopedia.pubnih.gov

The primary target for many antifungal agents, particularly those of the azole class, is the enzyme sterol 14α-demethylase (CYP51). nih.govnih.gov This cytochrome P450 enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.govresearchgate.net Inhibition of CYP51 disrupts the integrity of the fungal membrane by depleting ergosterol and causing an accumulation of toxic sterol intermediates, which ultimately leads to the cessation of fungal growth. nih.govnih.gov

Pyrrole-containing compounds have been investigated as inhibitors of this key enzyme. Molecular docking studies on substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides and carbohydrazide (B1668358) analogues have suggested that these molecules can bind effectively to the active site of sterol 14α-demethylase. mdpi.com This binding is predicted to be highly spontaneous and occurs in the access channel, away from the catalytic heme iron, which could potentially avoid the deleterious side effects associated with direct heme interaction seen with some existing antifungal drugs. mdpi.com The antifungal activity of pyrrolnitrin, a natural halogenated pyrrole derivative, is also thought to involve the disruption of the fungal respiratory chain. mdpi.com

The nitro group is a strong electron-withdrawing moiety that can significantly alter the electronic character and biological activity of a molecule. encyclopedia.pub Its presence on a pyrrole ring has been shown to enhance antimicrobial activity. nih.gov The mechanism is often attributed to the reduction of the nitro group within the microbial cell, which generates toxic intermediates like nitroso and superoxide (B77818) species that can damage cellular components, including DNA. nih.gov

Studies comparing nitro-pyrrolomycins to their parent compounds have demonstrated that the introduction of a nitro group can lead to a marked improvement in antibacterial efficacy. mdpi.comnih.gov For example, placing nitro groups at specific positions (C2 and C4) on the pyrrole ring enhanced activity against both S. aureus and P. aeruginosa. encyclopedia.pubnih.gov This enhancement is not solely due to electronic effects; the nitro group also increases the lipophilicity of the compounds, which may facilitate their passage through the bacterial cell membrane. encyclopedia.pubnih.gov The position of the nitro group is critical, with different positional isomers showing varied activity against different bacterial strains, indicating that both steric and electronic factors play a role in determining the antimicrobial spectrum and potency. mdpi.com

In Vitro Anticancer Activity Mechanisms

Pyrrole derivatives have emerged as a promising scaffold for the development of novel anticancer agents. The incorporation of substituents like the nitro group can enhance their cytotoxic and antiproliferative effects against various cancer cell lines.

Kinases are a class of enzymes that play a central role in cellular signaling pathways controlling cell growth, proliferation, and differentiation. acs.org Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. acs.orgarabjchem.org

Certain pyrrole-based compounds have been identified as potent kinase inhibitors. Fused 1H-pyrrole derivatives have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key kinases implicated in cancer progression. nih.govtandfonline.com Some of these compounds exhibited potent inhibitory activity against CDK2/Cyclin A1. nih.govtandfonline.com The rationale for dual EGFR/CDK2 inhibition is supported by evidence that CDK2 is involved in EGF-induced cell transformation. nih.gov While direct studies on 3-nitro-4-(propan-2-yl)-1H-pyrrole are limited, research on related structures suggests the potential for kinase inhibition. For example, some pyrazole-based kinase inhibitors demonstrated that a nitro group was more effective for antiproliferative activity than other substituents. nih.gov

Nitro-substituted pyrrole derivatives have shown significant antiproliferative activity against a range of human cancer cell lines. Studies on synthetic nitro-pyrrolomycins revealed that these compounds could inhibit the proliferation of colon (HCT116) and breast (MCF-7) cancer cells, with some derivatives being as active or even more active than the natural, non-nitrated parent compound. mdpi.comnih.govresearchgate.net Notably, these nitro-substituted versions often displayed lower toxicity towards normal epithelial cells, suggesting a favorable selectivity index. mdpi.comresearchgate.net

The position of the nitro group on the pyrrole ring is a critical determinant of anticancer activity. For instance, introducing a nitro group at the R2 or R3 position of the pyrrolomycin scaffold maintained potent anti-proliferative effects against HCT116 and MCF-7 cells. mdpi.com In contrast, substitution at the R1 position led to reduced antitumoral activity. mdpi.com Similarly, studies on other pyrrole derivatives have shown that nitro-substituted compounds can be highly potent, with some exhibiting lethality against colon adenocarcinoma and melanoma cell lines at low micromolar concentrations. rsc.org The presence of an electron-withdrawing nitro group is often considered a crucial prerequisite for the anticancer action of many chemical scaffolds. researchgate.net

Role of Pyrrole Scaffold in Antineoplastic Mechanisms

The pyrrole scaffold is a fundamental structural motif found in a wide array of both natural and synthetic compounds with significant biological activities. researchgate.netscispace.com In the context of anticancer research, the pyrrole ring is considered a privileged scaffold due to its presence in numerous potent antineoplastic agents. researchgate.netmdpi.com Its five-membered aromatic structure, containing a nitrogen atom, allows for diverse chemical modifications and interactions with various biological targets. nih.govscispace.com

The antineoplastic mechanisms associated with pyrrole-containing molecules are varied and target several key cellular processes involved in cancer progression. nih.gov Pyrrole derivatives have been reported to exert their anticancer effects by inhibiting microtubule polymerization, which is crucial for mitotic spindle formation and cell division. researchgate.net Others function as inhibitors of protein kinases, such as tyrosine kinases, which are often overactive in cancer cells and drive proliferation. mdpi.comnih.gov Additionally, some pyrrole analogs have been shown to inhibit histone deacetylase (HDAC) and interfere with the function of anti-apoptotic proteins like Bcl-2. researchgate.net The versatility of the pyrrole core allows it to serve as a framework for designing molecules that can induce apoptosis, arrest the cell cycle, inhibit angiogenesis, and disrupt cell migration. nih.gov

Other Documented Biological Activities (e.g., Anti-inflammatory, Antimalarial) and Their Mechanistic Basis

Beyond its potential in oncology, the pyrrole scaffold is a component of molecules with a broad spectrum of other biological activities, including anti-inflammatory, antimalarial, antibacterial, and antiviral properties. researchgate.netalliedacademies.orgbohrium.com

Anti-inflammatory Activity: Several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as tolmetin (B1215870) and ketorolac, are based on a pyrrole structure. nih.gov The mechanism of these agents typically involves the inhibition of cyclo-oxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. nih.gov Some pyrrole derivatives have shown potent and selective inhibitory activity against COX-2, the inducible form of the enzyme that is often upregulated at sites of inflammation. nih.gov

Antimalarial Activity: The pyrrole motif is also found in potent antimalarial compounds. nih.gov Prodiginines, a family of oligopyrrole compounds, have demonstrated significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. bris.ac.uk Structure-activity relationship studies on synthetic prodiginines have shown that the tripyrrole core is crucial for their potent antimalarial effects. bris.ac.uknih.gov More recent research has focused on optimizing pyrrole-based inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the parasite's pyrimidine (B1678525) biosynthesis pathway. nih.gov These inhibitors have shown efficacy against both blood and liver stages of the parasite. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of a pyrrole derivative is highly dependent on the nature and position of its substituents. For "this compound," the nitro (NO₂) and propan-2-yl (isopropyl) groups are expected to be key determinants of its pharmacological profile.

Influence of Nitro Group Position and Presence

The nitro group is a strong electron-withdrawing group that can significantly influence a molecule's physicochemical properties and biological activity. nih.govencyclopedia.pub Its presence on an aromatic ring, such as pyrrole, can alter polarity and favor interactions with nucleophilic sites within biological targets like enzymes. nih.gov The nitro group can act as both a pharmacophore (a group responsible for biological activity) and a toxicophore, making its inclusion a point of interest for medicinal chemists. encyclopedia.pub

In studies of related compounds, the position of the nitro group on the pyrrole ring has been shown to be critical. For example, in a series of nitrated pyrrolomycins, the presence of nitro groups, particularly at the C2 and C4 positions, enhanced antibacterial activity. nih.govencyclopedia.pub In another study on 3-aroyl-1-arylpyrrole derivatives, the 1-(3-nitrophenyl)pyrrole analog showed significant inhibition of tubulin polymerization, a mechanism relevant to anticancer activity. nih.gov The reduction of this nitro group to an amino group in a related compound led to a tenfold increase in cytotoxic potency against MCF-7 breast cancer cells. nih.gov This highlights that the nitro group itself, or its metabolic transformation, can be crucial for activity.

Contribution of the Propan-2-yl Group to Biological Potency and Selectivity

The propan-2-yl (isopropyl) group is a moderately sized, lipophilic alkyl substituent. Its presence can impact a molecule's ability to cross cell membranes and fit into the binding pockets of target proteins. The size and shape of alkyl groups are often critical for optimizing potency and selectivity.

In studies of pyrrolo[3,4-c]pyridine derivatives, the presence of an isopropyl group was noted in compounds with potential anti-HIV-1 activity. nih.gov In a separate investigation into new pyrrolo[1,2-a]quinoxalines as antiproliferative agents, the presence of isopropyl groups was found to lead to good antiproliferative compounds. bohrium.com A molecular docking study on a different class of compounds identified [4-(propan-2-yl)phenyl]carbamic acid as a potential ligand for tyrosine hydroxylase, suggesting the isopropyl group can be accommodated in enzyme active sites. nih.gov The contribution of the propan-2-yl group in "this compound" would likely relate to enhancing its lipophilicity and providing a specific steric profile for target interaction.

Comparison with Known Active Pyrrole Analogs

The potential activity of "this compound" can be contextualized by comparing its structure to known active pyrrole analogs.

Compound/Analog ClassKey Structural FeaturesDocumented Biological ActivityReference
Tolmetin Contains a pyrrole-2-acetic acid moiety.Anti-inflammatory (COX inhibitor) researchgate.net
Sunitinib A complex molecule with a substituted pyrrole ring.Anticancer (tyrosine kinase inhibitor) mdpi.com
3-Aroyl-1-(3-nitrophenyl)pyrrole Features a nitro group on a phenyl ring attached to the pyrrole nitrogen.Anticancer (tubulin polymerization inhibitor) nih.gov
Prodiginines Tripyrrole core structure.Antimalarial, Anticancer bris.ac.uk
Pyrrolomycins Polyhalogenated pyrroles, some with nitro groups.Antibacterial, Anticancer mdpi.com

Compared to these analogs, "this compound" is a relatively simple structure. It shares the core pyrrole scaffold essential for the activity of many drugs like Sunitinib and Tolmetin. mdpi.comresearchgate.net The presence of a nitro group is a feature it shares with some active pyrrolomycins and synthetic anticancer agents, where this group is known to enhance activity. nih.govmdpi.com The combination of a nitro group and an alkyl group (propan-2-yl) suggests a potential for biological activity, possibly as an anticancer or antimicrobial agent, though this would require empirical validation.

Molecular Docking Studies for Target Identification and Binding Affinity

While no specific molecular docking studies for "this compound" are available in the reviewed literature, this computational technique is a cornerstone in modern drug discovery for predicting how a ligand might interact with a biological target.

Molecular docking simulations for other pyrrole derivatives have been successfully used to elucidate their mechanism of action. For instance, docking studies have been performed on newly synthesized fused 1H-pyrroles to predict their binding interactions with target enzymes like EGFR and CDK2, which are relevant in cancer. nih.gov Similarly, docking has been used to study the binding of pyrrole-based anti-inflammatory compounds within the active site of COX-2. nih.gov These studies help to rationalize the observed biological activities and guide the design of more potent and selective inhibitors. A docking study for "this compound" would involve screening it against a panel of known cancer, inflammation, or microbial-related protein targets to generate hypotheses about its potential mechanism of action and to predict its binding affinity, which could then be tested experimentally.

Protein-Ligand Interactions and Binding Modes

The interaction of a small molecule like this compound with a protein target is a complex interplay of various non-covalent forces. The specific substituents on the pyrrole ring, namely the nitro and propan-2-yl groups, are expected to play distinct and crucial roles in defining the binding mode and affinity.

The propan-2-yl (isopropyl) group at the 4-position of the pyrrole ring primarily contributes to the molecule's steric bulk and lipophilicity. This alkyl group is likely to engage in hydrophobic interactions with nonpolar pockets within a protein's binding site. The size and shape of the isopropyl group can influence the selectivity of the compound for a particular target. For instance, in studies of pyrrole derivatives targeting MDM2–p53 and MDMX–p53 protein-protein interactions, the nature of alkyl and aryl substituents was found to have a profound influence on potency. rsc.org Similarly, in the development of antitubercular pyrazolo[1,5-a]pyridine-3-carboxamides, the substitution at position 5, including with an isopropyl group, was found to be critical, with larger hydrophobic substituents being detrimental to activity in that specific case. This highlights the importance of a well-matched hydrophobic substituent for optimal binding.

The pyrrole ring itself serves as a scaffold and can participate in various interactions. The N-H group of the pyrrole can act as a hydrogen bond donor, a feature identified as crucial in the binding of some pyrrole derivatives to their targets. nih.gov Furthermore, the aromatic system of the pyrrole can engage in π-π stacking or π-alkyl interactions with aromatic or aliphatic residues in the protein's binding site.

Interaction Type Contributing Moiety Potential Interacting Protein Residues/Features Reference
π-Hole Interaction3-Nitro groupCarbonyl oxygen (e.g., from backbone), sulfur (e.g., in methionine), water molecules nih.govd-nb.infonih.gov
Hydrophobic Interaction4-Propan-2-yl groupAliphatic residues (e.g., Leucine, Isoleucine, Valine), Aromatic residues (e.g., Phenylalanine, Tyrosine) rsc.org
Hydrogen Bonding1H-Pyrrole (N-H)Hydrogen bond acceptors (e.g., Aspartate, Glutamate, backbone carbonyls) nih.gov
π-π StackingPyrrole ringAromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) nih.gov

Ligand Efficiency and Druggability Assessment (preclinical context)

In the preclinical assessment of a potential drug candidate, metrics such as ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are crucial for evaluating its "druggability". nih.govcore.ac.uk These metrics provide a way to normalize the potency of a compound with respect to its size and lipophilicity, offering a more nuanced view than simply considering the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) alone. core.ac.uk

Ligand Efficiency (LE) is a measure of the binding energy per heavy (non-hydrogen) atom. It is calculated using the formula:

LE = -RTln(Ki) / N

Where R is the gas constant, T is the absolute temperature, Ki is the binding affinity, and N is the number of heavy atoms.

A simplified version is often used: LE = 1.37 * pKi / N , where pKi = -log(Ki).

A higher LE value is generally desirable, as it indicates that the compound is achieving its potency in a more "atom-efficient" manner. An acceptable LE value for a lead compound is often considered to be around 0.3 kcal/mol per heavy atom or higher. researchgate.net

Lipophilic Ligand Efficiency (LLE) , also known as LipE, relates the potency of a compound to its lipophilicity (typically measured as logP or logD). It is calculated as:

LLE = pKi - logP

High lipophilicity can often lead to increased potency but may also be associated with poor solubility, high metabolic turnover, and off-target toxicity. researchgate.net An LLE value between 5 and 7 is often targeted for optimized drug candidates. core.ac.uk A higher LLE indicates that the compound is achieving its potency without excessive lipophilicity.

For the compound This compound , we can estimate its heavy atom count and make some general assessments. The molecular formula is C7H10N2O2, which gives it a heavy atom count (N) of 11. The lipophilicity (logP) would need to be calculated or experimentally determined, but the presence of the isopropyl group will increase it, while the nitro group will have a more complex effect.

The table below illustrates a hypothetical assessment of this compound based on assumed potencies, demonstrating how these metrics would be used.

Compound Hypothetical pKi Heavy Atoms (N) Calculated LE Hypothetical logP Calculated LLE Druggability Assessment
This compound6.0 (1 µM)110.752.53.5Potentially a good starting point for optimization. LE is high, but LLE could be improved.
This compound7.0 (100 nM)110.872.54.5A promising lead. Good potency and efficiency.
This compound8.0 (10 nM)110.992.55.5An excellent candidate with high potency and favorable efficiency metrics.

This preclinical assessment suggests that a compound with the structure of this compound, if it demonstrates significant biological activity, could be a viable starting point for a drug discovery program. researchgate.net The key would be to optimize its structure to enhance potency and selectivity while maintaining or improving its ligand and lipophilic efficiencies. nih.govcore.ac.uk For example, modifications could be explored to enhance the key binding interactions identified in section 6.5.1, such as strengthening the π-hole interaction or optimizing the fit of the alkyl group in the hydrophobic pocket.

Future Research Directions and Potential Applications

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of substituted nitropyrroles is a topic of ongoing interest. rsc.orgresearchgate.net While classical methods exist, future research could focus on developing more efficient, sustainable, and versatile synthetic pathways to 3-nitro-4-(propan-2-yl)-1H-pyrrole and its analogs. Modern synthetic strategies offer significant improvements in terms of yield, safety, and environmental impact. researchgate.netrsc.org

Key areas for exploration include:

Multicomponent Reactions (MCRs): Designing a one-pot reaction that combines simple, readily available starting materials to construct the target molecule in a single step would be highly efficient. rsc.orgorientjchem.org For instance, a reaction involving an isopropyl-substituted precursor, a nitro-containing synthon, and a source of the pyrrole (B145914) nitrogen could streamline its production. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. clockss.org Developing a flow process for the nitration and subsequent functionalization of a 4-isopropyl-1H-pyrrole precursor could be a significant advancement. wordpress.com

Green Catalysis: The use of environmentally benign catalysts, such as solid acids or metal nanoparticles, can replace traditional hazardous reagents. rsc.orgekb.eg Research into iridium, silver, or sulfamic acid-catalyzed syntheses could provide sustainable routes to this class of compounds. rsc.orgekb.egbohrium.com A notable approach is the acceptorless dehydrogenative condensation of secondary alcohols and amino alcohols, which produces only hydrogen and water as byproducts. rsc.orgresearchgate.net

Table 1: Potential Synthetic Strategies

Synthetic Approach Key Precursors/Reagents Potential Advantages
Barton-Zard Synthesis Isocyanoacetate, Nitroalkene Convergent, forms substituted pyrroles
Multi-Component Reaction Diketene, Primary Amine, Nitrostyrene High efficiency, one-pot synthesis
Flow-Mediated Oxidation Substituted 3-nitropyrrolidine (B12994412) High purity, scalability, safety
Catalytic Dehydrogenation Secondary Alcohols, Amino Alcohols Sustainable, green byproducts (H₂, H₂O)

Exploration of Diverse Derivatization Strategies for Structure-Activity Relationship Expansion

Systematic modification of the this compound scaffold is essential for exploring structure-activity relationships (SAR), particularly for potential biological applications. The pyrrole core and its substituents offer multiple sites for chemical derivatization.

Potential derivatization pathways include:

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which serves as a versatile handle for further functionalization. This new amino group can be acylated, alkylated, or used to form ureas and sulfonamides, creating a library of new compounds for screening.

N-Functionalization: The pyrrole nitrogen can be alkylated or arylated to modulate the compound's electronic properties and lipophilicity. This is a common strategy in medicinal chemistry to fine-tune activity and pharmacokinetic properties. mdpi.com

Electrophilic Substitution on the Pyrrole Ring: The positions on the pyrrole ring not occupied by the nitro and isopropyl groups (positions 2 and 5) are potential sites for electrophilic substitution reactions like halogenation, formylation, or acylation, further expanding the chemical diversity of the derivatives.

Table 2: Potential Derivatization Reactions

Reaction Type Reagent Example Resulting Functional Group Purpose
Nitro Group Reduction SnCl₂/HCl or H₂/Pd-C Amino (-NH₂) Introduce a versatile synthetic handle
N-Alkylation Alkyl Halide (e.g., CH₃I) N-Alkyl Modulate solubility and lipophilicity
N-Acylation Acetyl Chloride N-Acyl Alter electronic properties
Electrophilic Halogenation N-Bromosuccinimide (NBS) Bromo-substituted pyrrole Introduce site for cross-coupling
Vilsmeier-Haack Reaction POCl₃/DMF Formyl (-CHO) Building block for larger structures

Advanced Computational Modeling for Deeper Mechanistic Insights and Predictive Design

Computational chemistry provides powerful tools for predicting the properties and activities of novel molecules, thereby guiding synthetic efforts and biological testing. tandfonline.comresearchgate.net For this compound, computational modeling could be applied in several ways:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, orbital energies (HOMO/LUMO), and reactivity indices. This information can predict the most likely sites for metabolic attack or chemical reaction. bohrium.com

Molecular Docking: If a specific biological target is identified, molecular docking simulations can predict the binding affinity and orientation of the compound within the target's active site. This is invaluable for understanding its mechanism of action and designing more potent derivatives. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR): By creating a library of derivatives and testing their biological activity, 3D-QSAR models can be built to correlate specific structural features with activity. nih.gov These models can then be used to predict the activity of yet-unsynthesized compounds, prioritizing the most promising candidates for synthesis.

Investigation into Broader Biological Activity Spectrum and Mechanisms

Nitropyrrole-containing natural products are known for their diverse and potent biological activities. rsc.orgrsc.org For example, pyrrolomycins exhibit strong antimicrobial and antifungal properties, while other nitropyrroles show anticancer or anti-trypanosomal activity. mdpi.comrsc.orguq.edu.au This suggests that this compound could be a promising scaffold for discovering new therapeutic agents.

Future research should involve screening the compound and its derivatives against a wide range of biological targets:

Antimicrobial and Antifungal Assays: Testing against panels of clinically relevant bacteria (both Gram-positive and Gram-negative) and fungi is a logical starting point, given the known activity of related compounds like the heronapyrroles. rsc.orguq.edu.au

Anticancer Screening: The compound could be evaluated against various cancer cell lines, such as the HCT-116 human colon carcinoma line, for which some nitropyrrolins have shown cytotoxicity. rsc.org

Antiparasitic Activity: Nitroheterocycles are a known class of drugs against parasitic infections like Chagas disease. mdpi.com Evaluating this compound against parasites such as Trypanosoma cruzi would be a worthwhile endeavor. mdpi.com

Table 3: Biological Activities of Related Nitropyrrole Compounds

Compound Family Organism Source Reported Biological Activity Reference
Pyrrolomycins Streptomyces sp. Antibacterial (Gram-positive/negative), Antifungal rsc.org
Heronapyrroles Marine Streptomyces sp. Antibacterial (Gram-positive) rsc.orguq.edu.au
Nitropyrrolins Streptomyces sp. Cytotoxic (HCT-116 colon cancer) rsc.org
Synthetic 2-Nitropyrroles N/A (Lab Synthesis) Anti-Trypanosoma cruzi mdpi.com

Application as Building Blocks in Material Science or Catalysis (Non-Clinical)

Beyond medicine, the pyrrole nucleus is a fundamental component in materials science and catalysis. researchgate.netacs.org The specific substitution pattern of this compound could lead to novel non-clinical applications.

Potential areas of investigation include:

Conducting Polymers: Pyrrole and its derivatives can be polymerized to form conducting materials. acs.org The nitro and isopropyl groups would modulate the electronic properties and solubility of the resulting polymer, potentially leading to new materials for sensors, batteries, or other electronic devices. researchgate.net

Ligand Synthesis for Catalysis: The pyrrole ring can be incorporated into more complex ligand architectures, such as pincer ligands. acs.org The derivatized compound could serve as a precursor to a novel ligand for transition metal catalysis, with potential applications in reactions like dehydrogenation or sustainable synthesis. rsc.orgacs.org

High-Energy Materials: While requiring careful handling, some polynitro pyrrole derivatives have been computationally studied as potential high-energy-density materials. tandfonline.comresearchgate.net The energetic properties of this compound could be investigated, although this is a highly specialized field.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-nitro-4-(propan-2-yl)-1H-pyrrole, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves nitro-functionalization and alkylation of the pyrrole core. Key steps include:

  • Nitro-group introduction : Use nitration agents like HNO₃/H₂SO₄ under controlled temperature (0–5°C) to avoid over-nitration.
  • Isopropyl substitution : Employ Friedel-Crafts alkylation with propan-2-yl halides and Lewis acids (e.g., AlCl₃) in anhydrous solvents (e.g., dichloromethane) .
  • Monitoring : Track reaction progress via thin-layer chromatography (TLC) and confirm purity using NMR (e.g., ¹H/¹³C) and mass spectrometry (MS) .

Q. How can researchers distinguish between structural isomers of this compound during characterization?

  • Methodological Answer :

  • NMR Analysis : Compare chemical shifts in ¹H NMR; nitro and isopropyl groups induce distinct deshielding effects. For example, the nitro group at C3 causes downfield shifts (~δ 8.0–8.5 ppm) in adjacent protons .
  • IR Spectroscopy : Identify NO₂ stretching vibrations (~1520 cm⁻¹) and C-N stretching (~1350 cm⁻¹) to confirm nitro placement .
  • X-ray Crystallography : Resolve ambiguous cases by determining bond lengths and angles (e.g., nitro-group planarity with the pyrrole ring) .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. Validate with experimental UV-Vis spectra .
  • Wavefunction Analysis : Apply Multiwfn to analyze electron localization (ELF) and Laplacian of electron density (∇²ρ), critical for understanding nitro-group electron-withdrawing effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

  • Methodological Answer :

  • Kinetic Studies : Perform time-resolved in situ NMR or IR to identify intermediate species and side reactions (e.g., nitro-group reduction or ring-opening).
  • Solvent Effects : Compare polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene) to assess solvation’s role in stabilizing intermediates .
  • Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to minimize competing pathways .

Q. What strategies can mitigate stereochemical challenges in functionalizing this compound?

  • Methodological Answer :

  • Chiral Auxiliaries : Introduce enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during alkylation to control stereochemistry .
  • Dynamic Resolution : Use kinetic resolution under basic conditions (e.g., K₂CO₃) to favor one diastereomer via reversible intermediates .

Q. How do structural modifications (e.g., substituent variations) influence the biological activity of this compound derivatives?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs (e.g., replacing nitro with cyano or altering the isopropyl group) and assay for activity (e.g., antimicrobial or enzyme inhibition).
  • Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., cytochrome P450) based on substituent steric/electronic profiles .

Q. What advanced techniques are required to analyze hydrogen-bonding interactions in this compound crystals?

  • Methodological Answer :

  • Single-Crystal XRD : Resolve N-H···O/N hydrogen bonds (e.g., between nitro and pyrrole NH groups) and quantify bond lengths/angles .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., using CrystalExplorer) to identify dominant contact types (e.g., H···O vs. H···C) .

Q. How can electron density topology inform the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer :

  • AIM Analysis : Calculate bond critical points (BCPs) and Laplacian values (∇²ρ) to identify electron-rich sites (e.g., C2/C5 positions) prone to electrophilic attack .
  • Fukui Indices : Compute nucleophilic (f⁻) and electrophilic (f⁺) indices using DFT to predict regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.